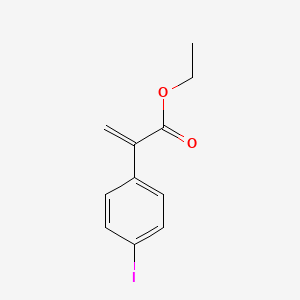
Ethyl 2-(4-iodophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-iodophenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of an ethyl ester group attached to a 2-(4-iodophenyl)acrylate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-iodophenyl)acrylate can be synthesized through various methods. One common approach involves the Heck reaction, where ethyl acrylate is coupled with 4-iodophenyl derivatives in the presence of a palladium catalyst . The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere, often using solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved safety, efficiency, and control over reaction conditions . The use of continuous flow reactors allows for the precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-iodophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the iodine to a hydrogen atom.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-(4-iodophenyl)acrylate has numerous applications in scientific research:
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-iodophenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom in the phenyl ring is a key site for substitution reactions, allowing for the introduction of different functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Ethyl 2-(4-iodophenyl)acrylate can be compared with other similar compounds such as:
- Ethyl 2-(4-bromophenyl)acrylate
- Ethyl 2-(4-chlorophenyl)acrylate
- Ethyl 2-(4-fluorophenyl)acrylate
Uniqueness
The presence of the iodine atom in this compound makes it particularly reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts.
Properties
Molecular Formula |
C11H11IO2 |
|---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
ethyl 2-(4-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11IO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3 |
InChI Key |
MYTCPKNRIXOLTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















